molecular formula C23H29N3O4S B2361131 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1797876-36-8

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Cat. No.: B2361131
CAS No.: 1797876-36-8
M. Wt: 443.56
InChI Key: LTAXRCIZVAOOQU-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxalamides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core The initial step may include the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

  • N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the methoxy group and the thiophene ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-14(2)23(29)26-11-5-6-16-8-9-17(12-18(16)26)25-22(28)21(27)24-13-19(30-4)20-10-7-15(3)31-20/h7-10,12,14,19H,5-6,11,13H2,1-4H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAXRCIZVAOOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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